molecular formula C17H19ClN2O3S B11011558 N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

Cat. No.: B11011558
M. Wt: 366.9 g/mol
InChI Key: UGYKMBHTLJKASA-AWEZNQCLSA-N
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Description

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine typically involves the reaction of 4-chlorophenyl thiazole with L-leucine under specific conditions. The process may include steps such as acylation, where the thiazole ring is functionalized with an acetyl group, followed by coupling with L-leucine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine is unique due to its specific structural features and the presence of both thiazole and leucine moieties. This combination imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-10(2)7-14(17(22)23)20-15(21)8-13-9-24-16(19-13)11-3-5-12(18)6-4-11/h3-6,9-10,14H,7-8H2,1-2H3,(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

UGYKMBHTLJKASA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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